molecular formula C11H14BrF B13595071 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene

Cat. No.: B13595071
M. Wt: 245.13 g/mol
InChI Key: KJTQLJDPVREXEM-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is an organic compound with the molecular formula C11H14BrF. This compound is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by fluorination. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The fluorination step can be carried out using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene

Uniqueness

1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical reactions. The presence of both bromine and fluorine atoms allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-4-fluorobenzene

InChI

InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

KJTQLJDPVREXEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)CBr

Origin of Product

United States

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